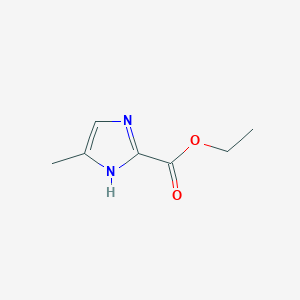

ethyl 5-methyl-1H-imidazole-2-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 5-methyl-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCMTFGNXKTAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648216 | |

| Record name | Ethyl 5-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40253-44-9 | |

| Record name | Ethyl 5-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-1H-imidazole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway, delving into the mechanistic underpinnings of each step and offering practical, field-proven insights for its successful implementation in a laboratory setting. We will explore a multi-step synthesis commencing from the readily available starting material, ethyl acetoacetate.

Strategic Overview of the Synthesis

The chosen synthetic strategy is a convergent approach that constructs the imidazole ring through a series of reliable and well-understood chemical transformations. The key steps involve the formation of an α-amino ketone, followed by a cyclization reaction to form a 2-mercaptoimidazole intermediate, and finally, a desulfurization step to yield the target compound. This pathway is advantageous due to the accessibility of the starting materials and the generally good yields achievable at each stage.

Pathway Visualization

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Key Intermediates

Step 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

The initial step involves the nitrosation of ethyl acetoacetate at the α-position. This reaction is a classic example of activating a methylene group flanked by two electron-withdrawing groups.

Causality Behind Experimental Choices: The use of sodium nitrite in an acidic medium (acetic acid) generates nitrous acid in situ. The acidic conditions promote the enolization of ethyl acetoacetate, and the enol form then attacks the nitrosonium ion (NO+) to form the α-nitroso intermediate, which rapidly tautomerizes to the more stable oxime, ethyl 2-(hydroxyimino)-3-oxobutanoate. Acetic acid serves as both a solvent and a catalyst for this transformation. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of nitrous acid.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.3 eq) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(hydroxyimino)-3-oxobutanoate.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [1] |

| Appearance | Pale yellow oil or solid | [1] |

| Key Spectroscopic Data (¹H NMR) | Signals for ethyl group, methyl group, and a characteristic oxime proton |

Step 2: Synthesis of Ethyl 2-amino-3-oxobutanoate hydrochloride

The second step is the reduction of the oxime group to a primary amine. This transformation is crucial for the subsequent cyclization step.

Causality Behind Experimental Choices: Several methods can be employed for the reduction of oximes. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a clean and efficient method that often provides high yields.[2] The reaction is typically carried out in an acidic medium (e.g., with HCl in ethanol) to protonate the amine as it is formed, preventing side reactions and facilitating its isolation as the hydrochloride salt. Other reducing agents like stannous chloride (SnCl₂) in hydrochloric acid can also be effective.[3] The choice of reducing agent may depend on the scale of the reaction and the available equipment.

Experimental Protocol (Catalytic Hydrogenation):

-

Charge a hydrogenation vessel with ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq), ethanol, and a catalytic amount of 10% Pd/C.

-

Add a solution of hydrochloric acid in ethanol.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi).

-

Stir the mixture at room temperature until the hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain ethyl 2-amino-3-oxobutanoate hydrochloride as a solid.

| Parameter | Value | Reference |

| Typical Yield | 70-85% | [2][3] |

| Appearance | White to off-white solid | [4] |

| Key Spectroscopic Data (¹H NMR) | Signals for ethyl group, methyl group, and a downfield shifted amino proton signal due to the hydrochloride salt |

Part 2: Imidazole Ring Formation and Final Product Synthesis

Step 3: Synthesis of Ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate (Marckwald Synthesis)

This step involves the construction of the imidazole ring through the condensation of the α-amino ketone with potassium thiocyanate. This is a variation of the Marckwald synthesis.[5][6]

Causality Behind Experimental Choices: The reaction proceeds through the initial formation of a thiourea intermediate by the nucleophilic attack of the amino group of ethyl 2-amino-3-oxobutanoate on the carbon atom of the thiocyanate ion. This is followed by an intramolecular cyclization where the enolizable ketone carbonyl is attacked by the sulfur atom of the thiourea, leading to a dehydrative cyclization to form the 2-mercaptoimidazole ring. The reaction is typically carried out in an acidic aqueous solution to facilitate both the initial condensation and the final dehydration step.

Experimental Protocol:

-

Dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) in water.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to afford ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate.

| Parameter | Value | Reference |

| Typical Yield | 60-75% | [5][6] |

| Appearance | Crystalline solid | |

| Key Spectroscopic Data (¹H NMR) | Signals for ethyl group, methyl group, and a characteristic thiol proton |

Step 4: Synthesis of this compound (Desulfurization)

The final step is the removal of the 2-mercapto group to yield the target molecule. This oxidative desulfurization can be achieved using various reagents.

Causality Behind Experimental Choices: The sulfur atom in the 2-mercaptoimidazole is susceptible to oxidation.

-

Hydrogen Peroxide: A green and readily available oxidizing agent that can effectively remove the sulfur atom. The reaction is often catalyzed by a small amount of acid.[7][8]

-

Nitric Acid: A stronger oxidizing agent that can also be used for desulfurization. The reaction conditions need to be carefully controlled to avoid nitration of the imidazole ring.[9]

-

Raney Nickel: A classic reagent for desulfurization, which works through a reductive process. However, it is pyrophoric and requires careful handling.[10][11][12]

For this guide, we will focus on the more environmentally friendly and safer hydrogen peroxide method. The mechanism involves the oxidation of the thiol to a sulfenic acid, which is unstable and readily eliminates sulfur dioxide or is further oxidized, ultimately leading to the desired desulfurized product.

Experimental Protocol (Hydrogen Peroxide Method):

-

Suspend ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of water and an alcohol.

-

Slowly add 30% hydrogen peroxide (excess) to the suspension at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC). The reaction may be slightly exothermic.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

| Parameter | Value | Reference |

| Typical Yield | 70-85% | [7][8] |

| Appearance | White to off-white solid | |

| Melting Point | ~175-178 °C | |

| Key Spectroscopic Data (¹H NMR) | Signals for ethyl group, methyl group, and imidazole ring protons | |

| Key Spectroscopic Data (¹³C NMR) | Signals corresponding to the ester, methyl, and imidazole ring carbons | |

| Mass Spectrometry (m/z) | [M+H]⁺ corresponding to the molecular weight |

Mechanistic Workflow

Caption: Mechanistic workflow for the key ring-forming and final desulfurization steps.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By understanding the rationale behind the choice of reagents and reaction conditions for each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The use of readily available starting materials and the generally high-yielding transformations make this an attractive route for both small-scale laboratory synthesis and potential scale-up operations in drug development. As with all chemical syntheses, appropriate safety precautions should be taken at all times.

References

- 1. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]

- 2. US5162572A - Process for preparation of nitroacetate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:20207-16-3 | ETHYL 2-AMINO-3-OXOBUTANOATE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. baranlab.org [baranlab.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicreactions.org [organicreactions.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Raney nickel desulfurization | Britannica [britannica.com]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Methyl-1H-Imidazole-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 5-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized imidazole, it serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The strategic placement of the ethyl carboxylate group at the 2-position and a methyl group at the 5-position of the imidazole ring imparts specific electronic and steric properties that influence its reactivity and biological activity. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering insights into its behavior and potential applications.

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior. This compound is characterized by a five-membered imidazole ring, which is an aromatic heterocycle containing two nitrogen atoms.

-

Molecular Formula: C₇H₁₀N₂O₂

-

Molecular Weight: 154.17 g/mol

-

CAS Number: 40253-44-9

-

IUPAC Name: this compound

The imidazole ring is a crucial pharmacophore in many biologically active compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions. The N-H proton is acidic, while the lone pair of electrons on the other nitrogen atom imparts basic properties, making imidazole derivatives amphoteric.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems. The following table summarizes the available experimental and predicted data for this compound. It is important to note that experimental data for this specific isomer is limited, and some values are predicted or are for the isomeric ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS: 51605-32-4), which are included for comparative purposes.

| Property | Value | Source/Method | Notes |

| Melting Point | 204-206 °C | (lit.)[1][2] | This value is for the isomer ethyl 5-methyl-1H-imidazole-4-carboxylate. |

| Boiling Point | 287.2 °C at 760 mmHg | Experimental | |

| Density | 1.171 g/cm³ | Experimental | |

| Flash Point | 127.5 °C | Experimental | |

| Solubility | Soluble in chloroform/methanol (50mg/mL)[1] | Experimental | This value is for the isomer ethyl 5-methyl-1H-imidazole-4-carboxylate. |

| pKa | 11.47 ± 0.10 | Predicted[1] | This value is for the isomer ethyl 5-methyl-1H-imidazole-4-carboxylate. The imidazole N-H is weakly acidic. |

| LogP | 0.89480 | Predicted | Indicates moderate lipophilicity. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the methyl group on the imidazole ring, and a signal for the C-H proton on the imidazole ring. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the three distinct carbons of the imidazole ring. The chemical shifts will be influenced by the electronic environment created by the nitrogen atoms and the substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.

-

C=N and C=C stretches (imidazole ring): Absorptions in the 1500-1650 cm⁻¹ region.

-

C-O stretch (ester): A band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would be expected to involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through several established methods for imidazole ring formation. A plausible synthetic route involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia, followed by esterification. A representative, though not explicitly verified for this specific isomer, synthetic workflow is outlined below.

Caption: General synthetic workflow for imidazole carboxylates.

A common approach is the Radziszewski synthesis, where a 1,2-dicarbonyl compound, an aldehyde, and ammonia condense to form the imidazole ring. For this compound, this could involve the reaction of ethyl glyoxalate, propionaldehyde, and ammonia.

Reactivity

The reactivity of this compound is governed by the interplay of its functional groups:

-

Imidazole Ring: The ring can undergo electrophilic substitution, although the ester group at the 2-position is deactivating. The N-H proton can be removed by a base, allowing for N-alkylation or other N-substitutions. The lone pair on the other nitrogen atom can be protonated or can coordinate to metal centers.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

The stability of the compound is generally good under neutral conditions, but it will degrade in the presence of strong acids or bases, primarily through hydrolysis of the ester.

Applications in Drug Development

Imidazole derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[3] this compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The imidazole core can be strategically modified to interact with biological targets such as enzymes and receptors.

The ester functionality provides a handle for further chemical transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, the ester can be converted to an amide, which can introduce new hydrogen bonding capabilities and alter the pharmacokinetic profile of a potential drug candidate.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point is using a calibrated melting point apparatus.

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range over which the solid melts is recorded.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is a classical approach for determining LogP.

-

A solution of the compound is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

References

Navigating the Synthetic Landscape of Ethyl Methyl-1H-imidazole-2-carboxylates: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the imidazole nucleus stands out for its versatile biological activity and synthetic tractability. This guide provides a comprehensive technical overview of ethyl methyl-1H-imidazole-2-carboxylates, a class of compounds pivotal for the development of novel pharmaceuticals. Due to the limited specific public data on ethyl 5-methyl-1H-imidazole-2-carboxylate, this document will focus on its well-characterized constitutional isomer, ethyl 4-methyl-1H-imidazole-2-carboxylate (CAS Number: 40253-44-9) , as a representative scaffold. The principles, synthetic strategies, and applications discussed herein are broadly applicable to this class of molecules, offering valuable insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Ethyl 4-methyl-1H-imidazole-2-carboxylate is a key building block in organic synthesis, particularly for constructing more complex molecular architectures. Its structure features an imidazole ring substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups provides a unique combination of reactivity and stability, making it a valuable intermediate.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 40253-44-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2][4] |

| Molecular Weight | 154.17 g/mol | [1][2][4] |

| Appearance | Solid | [1] |

| Boiling Point | 287 °C | [1] |

| Storage Temperature | 2-8 °C, in a dry area | [1] |

The structural representation of ethyl 4-methyl-1H-imidazole-2-carboxylate is depicted in the following diagram:

Caption: Chemical structure of ethyl 4-methyl-1H-imidazole-2-carboxylate.

Synthesis Methodologies

The synthesis of substituted imidazole-2-carboxylates can be approached through various routes. A common and effective strategy involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia, followed by oxidation and esterification. This is a variation of the well-established Radziszewski imidazole synthesis.

A representative synthetic workflow for this class of compounds is outlined below. This multi-step process highlights the key transformations required to construct the imidazole core and introduce the desired functional groups.

Caption: Generalized synthetic workflow for ethyl methyl-1H-imidazole-2-carboxylates.

Experimental Protocol: A Generalized Approach

The following protocol provides a detailed, step-by-step methodology for the synthesis of an ethyl methyl-1H-imidazole-2-carboxylate, based on established chemical principles for this class of compounds.

Step 1: Imidazole Ring Formation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen α-dicarbonyl compound (e.g., methylglyoxal) and the corresponding aldehyde (e.g., acetaldehyde) in a suitable solvent such as ethanol.

-

To this solution, add a source of ammonia, typically an aqueous solution of ammonium hydroxide, in a stoichiometric amount.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, a substituted imidazole, can be purified by recrystallization or column chromatography.

Step 2: Oxidation

-

Dissolve the purified imidazole from the previous step in an appropriate solvent, such as water or a mixture of water and a co-solvent.

-

Add a suitable oxidizing agent, for instance, potassium permanganate, in a controlled manner, maintaining the reaction temperature with an ice bath.

-

Stir the reaction mixture vigorously for several hours until the oxidation is complete, as indicated by TLC.

-

Quench the excess oxidizing agent by adding a reducing agent like sodium bisulfite.

-

Filter the reaction mixture to remove any inorganic precipitates and acidify the filtrate to precipitate the imidazole-2-carboxylic acid.

-

Collect the solid product by filtration and dry it thoroughly.

Step 3: Esterification

-

Suspend the imidazole-2-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

-

Heat the mixture to reflux for several hours until the esterification is complete.

-

Cool the reaction mixture and neutralize the excess acid with a base, for example, a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ethyl imidazole-2-carboxylate.

-

Purify the final product by column chromatography to achieve high purity.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs.[6][7] Ethyl imidazole-2-carboxylates serve as versatile intermediates in the synthesis of these biologically active molecules.[8] The ester functionality provides a reactive handle for various chemical transformations, including amide bond formation and reduction to the corresponding alcohol.[8]

The imidazole core itself can engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.[6][7] This makes imidazole-containing compounds valuable as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[7] For instance, substituted imidazole carboxylates are key intermediates in the synthesis of drugs like Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[9]

The strategic placement of substituents on the imidazole ring allows for the fine-tuning of the molecule's steric and electronic properties, enabling the optimization of its pharmacological profile. The methyl group in ethyl 4-methyl-1H-imidazole-2-carboxylate, for example, can influence the molecule's binding affinity and selectivity for its biological target.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move to fresh air.[4] If swallowed, rinse mouth with water and consult a physician.[4]

It is imperative to consult the specific Safety Data Sheet for the compound being used before commencing any experimental work.

Conclusion

Ethyl methyl-1H-imidazole-2-carboxylates are a valuable class of compounds for drug discovery and development. Their versatile chemistry and the biological significance of the imidazole scaffold make them important building blocks for the synthesis of novel therapeutic agents. While specific data for the 5-methyl isomer is scarce, the well-characterized 4-methyl analog provides a solid foundation for understanding the properties, synthesis, and applications of this important class of heterocyclic intermediates. A thorough understanding of their synthesis and handling is crucial for any researcher working in this area.

References

- 1. aablocks.com [aablocks.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. a2bchem.com [a2bchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. tsijournals.com [tsijournals.com]

- 8. nbinno.com [nbinno.com]

- 9. jocpr.com [jocpr.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Architectural Versatility of Substituted Imidazole Esters: A Deep Dive into Their Biological Activities

Abstract

The imidazole nucleus, a five-membered heterocyclic motif, stands as a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2][3][4][5] When functionalized as substituted esters, this scaffold unlocks a vast chemical space, giving rise to derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted imidazole esters. We will traverse their significant antimicrobial, antifungal, and anticancer properties, elucidating the underlying mechanisms of action and the experimental methodologies pivotal for their discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Imidazole Ester Scaffold - A Privileged Structure in Drug Discovery

The imidazole ring is a fundamental building block in nature, integral to the structure of essential biomolecules like the amino acid histidine and purines.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a proton donor or acceptor, engage in hydrogen bonding, and coordinate with metal ions.[1] These characteristics make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets with high affinity and specificity.

The introduction of an ester functionality, along with other substitutions on the imidazole ring, dramatically expands the diversity and druggability of these molecules. The ester group can influence the compound's lipophilicity, membrane permeability, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide will systematically dissect the journey from the synthesis of these compounds to the elucidation of their potent biological effects.

Synthetic Strategies: Building the Imidazole Ester Core

The synthesis of substituted imidazole esters is a well-established yet adaptable process, often commencing with the imidazole nucleus itself. A common and efficient method involves the N-alkylation of imidazole with an appropriate halo-ester, such as ethyl chloroacetate, in the presence of a base.[6][7] This foundational reaction provides a versatile intermediate that can be further modified.

A generalized synthetic scheme is presented below:

Caption: General synthetic scheme for N-substituted imidazole derivatives.

This initial ester can then be reacted with various amines to yield a diverse library of N-substituted imidazole amides, as demonstrated in several studies.[6][7] Alternatively, the core imidazole ring can be constructed through multi-component reactions like the Debus-Radziszewski reaction, which allows for the synthesis of highly substituted imidazoles that can be subsequently esterified.[8] The choice of synthetic route is often dictated by the desired substitution pattern and the intended biological target.

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[6] Substituted imidazole esters have emerged as a promising class of compounds in this arena, exhibiting significant activity against a range of bacteria and fungi.[6][8][9][10][11]

Antibacterial Activity

Numerous studies have demonstrated the efficacy of substituted imidazole esters and their derivatives against both Gram-positive and Gram-negative bacteria.[5][8][11] The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or the inhibition of protein synthesis.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A cornerstone for evaluating antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15][16] The broth microdilution method is a widely accepted and high-throughput technique for this purpose.

Step-by-Step Methodology for Broth Microdilution MIC Assay:

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent and serially diluted in a 96-well microtiter plate containing liquid growth medium.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically ~5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for Broth Microdilution MIC Testing.

Table 1: Representative Antibacterial Activity of Substituted Imidazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 125 | [8] |

| Escherichia coli | 250 | [8] | |

| HL2 | Staphylococcus aureus | 125 | [8] |

| Escherichia coli | 125 | [8] | |

| 1b | Staphylococcus aureus | >100 | [6] |

| Bacillus subtilis | >100 | [6] | |

| Escherichia coli | >100 | [6] | |

| Pseudomonas aeruginosa | 50 | [6] |

Antifungal Activity

Imidazole-based compounds are well-established as antifungal agents, with many clinically used drugs belonging to this class.[2][17] Their primary mechanism of action involves the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[18][19] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.[2]

Substituted imidazole esters have also demonstrated potent antifungal activity against a variety of fungal pathogens, including Candida albicans and Aspergillus niger.[6][18][20][21][22][23]

Table 2: Representative Antifungal Activity of Substituted Imidazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| 1b | Candida albicans | 50 | [6] |

| Aspergillus niger | 100 | [6] | |

| 3h | Candida albicans | 12.5 | [23] |

| 3l | Candida albicans | 12.5 | [23] |

Anticancer Activity: Targeting Malignant Cells

The versatility of the imidazole scaffold extends to the realm of oncology, with numerous substituted imidazole derivatives exhibiting potent anticancer activity.[24][25][26][27][28] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and tubulin polymerization.[24][26]

Mechanisms of Anticancer Action

Substituted imidazole esters have been designed as inhibitors of various cancer-related targets. For instance, some derivatives have been developed as BRAF V600E inhibitors, a mutation commonly found in various cancers.[29] Others have been shown to target epidermal growth factor receptor (EGFR) mutants.[27] The ability to fine-tune the substitutions on the imidazole ring allows for the development of selective and potent inhibitors.

Caption: Key anticancer mechanisms of substituted imidazole esters.

In Vitro Cytotoxicity Evaluation

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[30][31][32][33]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent.

-

Absorbance Reading: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated.

Table 3: Representative Anticancer Activity of Substituted Imidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Kim-161 (5a) | T24 (Bladder Carcinoma) | 56.11 | [24] |

| Kim-111 (5b) | T24 (Bladder Carcinoma) | 67.29 | [24] |

| 3b | C6 (Rat Glioblastoma) | 10.721 | [25] |

| 3a | HT-29 (Colon Cancer) | 20.88 | [25] |

| 14h | NCI 60 Cell Line Panel (Mean) | 2.4 | [29] |

| 16e | NCI 60 Cell Line Panel (Mean) | 3.6 | [29] |

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture of Activity

The biological activity of substituted imidazole esters is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the imidazole ring influence potency and selectivity.[3][4][34][35][36]

Key SAR insights include:

-

Substituents on the Imidazole Nitrogen: The nature of the group attached to the imidazole nitrogen can significantly impact activity. Aromatic rings at this position have been shown to confer potent antiproliferative activities.[26]

-

Substituents on the Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on phenyl rings attached to the imidazole core can modulate the electronic properties of the molecule and its interaction with biological targets.

-

The Ester Moiety: While the ester itself is a key functional group, its modification to amides or other bioisosteres can lead to improved activity, solubility, and metabolic stability.[34]

Future Perspectives and Conclusion

Substituted imidazole esters represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic tractability allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of new therapeutic agents. Future research will likely focus on:

-

Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

Pharmacokinetic Optimization: Modifying the chemical structure to improve drug-like properties, such as solubility, bioavailability, and metabolic stability.

References

- 1. Efficient Syntheses of Novel Substituted Imidazole Derivatives with their Antibacterial Activity [ijsr.net]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. researchgate.net [researchgate.net]

- 4. jopir.in [jopir.in]

- 5. nano-ntp.com [nano-ntp.com]

- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. benchchem.com [benchchem.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. Imidazole - Wikipedia [en.wikipedia.org]

- 18. Design, synthesis and antifungal activity of some new imidazole and triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel antifungals based on 4-substituted imidazole: solid-phase synthesis of substituted aryl sulfonamides towards optimization of in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design and Synthesis of Substituted Imidazole Derivatives as Antifungal Agents | International Journal of Drug Design and Discovery [ijddd.com]

- 23. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent | MDPI [mdpi.com]

- 31. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Imidazole-2-Carboxylates: A Technical Guide to Ethyl 5-Methyl-1H-imidazole-2-carboxylate Derivatives and Analogs

Abstract

The imidazole scaffold represents a cornerstone in medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous biologically active compounds.[1][2] Within this vast chemical space, ethyl 5-methyl-1H-imidazole-2-carboxylate and its derivatives have emerged as a focal point for research and development, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of this chemical class, offering a comprehensive overview of its synthesis, chemical properties, structure-activity relationships, and diverse applications. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical and insightful resource, bridging fundamental chemistry with applied pharmaceutical science.

Introduction: The Strategic Importance of the Imidazole Core

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[1] Its unique electronic configuration and ability to participate in hydrogen bonding and coordination with biological targets make it an ideal scaffold for the design of novel therapeutic agents.[1] this compound, as a specific exemplar, offers a modifiable and synthetically accessible starting point for the development of a wide array of derivatives with tailored biological activities. This guide will delve into the nuances of this important molecule and its analogs, providing the foundational knowledge necessary to innovate within this chemical class.

Synthesis and Chemical Properties of the Core Scaffold

The synthetic accessibility of this compound is a key driver of its utility. While various methods for the synthesis of imidazole rings have been developed, a common and effective approach for this specific scaffold involves the condensation of an alpha-dicarbonyl compound with an aldehyde and ammonia, followed by esterification.

General Synthetic Protocol: A Step-by-Step Guide

A reliable synthesis of this compound can be achieved through a multi-step process, which is outlined below. This protocol is a composite of established methods and is designed to be a self-validating system.

Step 1: Formation of the Imidazole Ring

-

In a well-ventilated fume hood, combine equimolar amounts of a suitable alpha-dicarbonyl precursor, such as 2,3-butanedione, with an appropriate aldehyde (e.g., formaldehyde or its equivalent) and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like glacial acetic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, which may induce precipitation of the crude imidazole product.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-1H-imidazole-2-carbaldehyde.

Step 2: Oxidation to the Carboxylic Acid

-

Dissolve the crude aldehyde from the previous step in a suitable solvent, such as a mixture of acetone and water.

-

Add a suitable oxidizing agent, for example, potassium permanganate, portion-wise while maintaining the reaction temperature below 30°C with an ice bath.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 5-methyl-1H-imidazole-2-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 3: Esterification to this compound

-

Suspend the 5-methyl-1H-imidazole-2-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

-

Heat the mixture to reflux for several hours, again monitoring by TLC.[3]

-

After completion, cool the reaction mixture and neutralize it carefully with a base like sodium bicarbonate.

-

Extract the this compound with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the imidazole ring, and a singlet for the proton on the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the imidazole ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹) and characteristic bands for C-H and N-H stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Key Derivatives and Analogs: Expanding the Chemical Space

The true potential of this compound lies in its ability to serve as a versatile starting material for a multitude of derivatives. The imidazole ring offers multiple sites for modification, primarily at the N1 and N3 positions, as well as the potential for substitution on the methyl group or functionalization of the ester.

N-Alkylation and N-Arylation

The nitrogen atoms of the imidazole ring are readily alkylated or arylated to introduce a wide range of substituents. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, N-alkylation with various benzyl halides has been reported to yield a variety of derivatives with potential biological activities.

Modification of the Ester Group

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, hydrazides, and other derivatives. This allows for the introduction of diverse functional groups that can interact with specific biological targets.

Synthesis of Fused Ring Systems

The imidazole-2-carboxylate core can also be used as a building block for the synthesis of more complex, fused heterocyclic systems, further expanding the accessible chemical space and potential for novel biological activities.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Insights from Angiotensin II Receptor Antagonists

Studies on imidazole-5-carboxylic acid derivatives as Angiotensin II AT1 receptor antagonists have provided valuable SAR insights.[4][5] These studies, employing 2D and 3D-QSAR methods, have highlighted the importance of specific descriptors for activity. For example, an increase in the number of methyl groups and the presence of hydrogen bond acceptors were found to be beneficial for antagonist activity.[5] This suggests that strategic placement of such groups on the this compound scaffold could lead to potent antihypertensive agents.

Anticancer and Anti-tubulin Activity

The substitution pattern on the imidazole ring has been shown to be critical for anticancer and anti-tubulin activity. For instance, SAR studies on certain imidazole-carboxylate derivatives have indicated that the nature and position of substituents on the N1-position can significantly influence their potency as tubulin polymerization inhibitors.

General Principles for SAR in Imidazole Derivatives

-

Lipophilicity: The overall lipophilicity of the molecule, which can be fine-tuned by the choice of substituents, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can influence the pKa of the imidazole ring and its ability to interact with biological targets.

-

Steric Factors: The size and shape of the substituents can dictate the binding affinity and selectivity of the molecule for its target.

Applications in Drug Discovery and Beyond

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.

Cardiovascular Diseases

As mentioned, derivatives of imidazole carboxylates have shown promise as Angiotensin II receptor antagonists for the treatment of hypertension.[4][5][6] The core scaffold provides a solid foundation for the development of potent and selective agents in this class.

Oncology

The imidazole ring is a common feature in many anticancer agents. Derivatives of this compound have been investigated for their potential to inhibit key enzymes involved in cancer progression, such as sirtuins.[7] Furthermore, their role as anti-tubulin agents highlights their potential in disrupting cell division in cancerous cells.

Infectious Diseases

Imidazole-containing compounds have a long history of use as antimicrobial and antifungal agents. The ability to easily modify the this compound core allows for the generation of libraries of compounds to screen for activity against a variety of pathogens.

Pharmaceutical Intermediates

Beyond their direct therapeutic potential, these compounds are valuable intermediates in the synthesis of established drugs. For example, derivatives of imidazole carboxylates are key building blocks in the synthesis of the anti-ulcer drug cimetidine and the antihypertensive medication olmesartan.[6]

Experimental Protocols: A Practical Guide

To facilitate further research and development, this section provides a detailed, step-by-step methodology for a key experimental workflow.

Protocol: Synthesis of an N-Alkylated Derivative

This protocol describes the synthesis of a representative N-alkylated derivative of this compound.

Materials:

-

This compound

-

Anhydrous potassium carbonate

-

A suitable alkylating agent (e.g., benzyl bromide)

-

Anhydrous acetone

-

Standard laboratory glassware and workup materials

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Data Presentation and Visualization

Table: Hypothetical Biological Activity Data

To illustrate the potential for SAR studies, the following table presents hypothetical IC₅₀ values for a series of N-substituted this compound analogs against a generic kinase target.

| Compound ID | N1-Substituent | IC₅₀ (µM) |

| 1a | -H | >100 |

| 1b | -CH₃ | 50.2 |

| 1c | -CH₂Ph | 15.8 |

| 1d | -CH₂(4-Cl-Ph) | 5.2 |

| 1e | -CH₂(4-MeO-Ph) | 25.6 |

This data is for illustrative purposes only and does not represent actual experimental results.

Diagram: Synthetic Workflow

The following diagram, generated using DOT language, illustrates the general synthetic workflow for the preparation of this compound derivatives.

Caption: General synthetic workflow for derivatives.

Diagram: Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where a derivative of this compound inhibits a key signaling pathway in a cancer cell.

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound and its analogs represent a rich and underexplored area of chemical space with significant therapeutic potential. The synthetic tractability of the core scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel drugs targeting a range of diseases. Future research in this area should focus on the systematic exploration of the structure-activity relationships through the synthesis and biological evaluation of focused compound libraries. The application of modern drug design techniques, such as computational modeling and machine learning, will undoubtedly accelerate the discovery of new and potent therapeutic agents based on this versatile imidazole scaffold.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Synthesis and Biological Evaluation of a 5-6-5 Imidazole-Phenyl-Thiazole Based α-Helix Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A structure-activity relationship study of imidazole-5-carboxylic acids derivatives as angiotensin II receptor antagonists combining 2D and 3D QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 5-Methyl-1H-Imidazole-2-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 5-methyl-1H-imidazole-2-carboxylate, a key heterocyclic molecule with potential applications in pharmaceutical and materials science. In the absence of extensive empirical solubility data for this specific compound in the public domain, this guide establishes a robust framework for understanding its solubility profile. This is achieved through an analysis of its molecular structure, a comparative study of structurally analogous imidazole carboxylates, and an in-depth exploration of theoretical and experimental methodologies for solubility determination. This document is intended to be a valuable resource for researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, formulation, and other critical processes involving this compound.

Introduction: The Significance of Imidazole Carboxylates

Imidazole-containing compounds are of paramount importance in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This compound (CAS Number: 40253-44-9) belongs to this versatile class of molecules. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its successful application in drug discovery, process development, and materials engineering. Solubility fundamentally influences reaction kinetics, crystallization, purification, and bioavailability. This guide will delve into the factors governing the solubility of this compound and provide practical approaches for its assessment.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Known Solubilities |

| This compound | 40253-44-9 | C7H10N2O2 | 154.17 | Not Reported | Not Reported |

| Ethyl 1-methyl-1H-imidazole-2-carboxylate | 30148-21-1 | C7H10N2O2 | 154.17 | 29-31 | Soluble in dichloromethane, ether, ethyl acetate, and methanol.[1] |

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | 51605-32-4 | C7H10N2O2 | 154.17 | 204-206 | Soluble in chloroform/methanol mixture (50 mg/mL).[2] |

The structure of this compound features:

-

An imidazole ring , which is aromatic and contains two nitrogen atoms. The N-H proton is capable of acting as a hydrogen bond donor, while the lone pair on the other nitrogen can act as a hydrogen bond acceptor.

-

An ethyl ester group , which introduces a polar carbonyl group (a hydrogen bond acceptor) and a nonpolar ethyl chain.

-

A methyl group , which adds to the nonpolar character of the molecule.

The presence of both hydrogen bond donor and acceptor sites, along with a combination of polar and nonpolar regions, suggests that this compound will exhibit a nuanced solubility profile. It is likely to be soluble in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone and ethyl acetate) that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents (like hexane) is expected to be limited.

Theoretical Frameworks for Solubility Prediction

In the absence of experimental data, theoretical models can provide valuable estimations of solubility. These models are crucial for initial solvent screening and for understanding the underlying thermodynamic principles.

"Like Dissolves Like": A Qualitative Guideline

The adage "like dissolves like" is a fundamental principle in predicting solubility. It suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this implies that solvents with a balance of polarity, hydrogen bonding capability, and dispersion forces will be the most effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach involves the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD : Dispersion forces

-

δP : Polar forces

-

δH : Hydrogen bonding forces

A solute is predicted to be soluble in a solvent if their Hansen Solubility Parameters are similar. While the HSP for this compound has not been experimentally determined, they can be estimated using group contribution methods.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility. It calculates the chemical potential of a solute in a solvent based on the surface polarity of the molecules. This method can provide a priori predictions of solubility without the need for experimental data, making it a valuable tool for early-stage research.

Experimental Determination of Solubility: Protocols and Best Practices

When theoretical predictions are insufficient, experimental determination of solubility is necessary. The following are robust and widely accepted methods for quantifying the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Protocol for Gravimetric Solubility Determination:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven at a suitable temperature.

-

The final weight of the container minus its initial weight gives the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Diagram 1: Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow.

Spectroscopic Method (UV-Vis or HPLC)

Spectroscopic methods are particularly useful for compounds with a chromophore and can be more rapid than the gravimetric method. These techniques rely on creating a calibration curve of absorbance (or peak area) versus concentration.

Protocol for Spectroscopic Solubility Determination:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer, or the peak area using High-Performance Liquid Chromatography (HPLC).

-

Plot a graph of absorbance (or peak area) versus concentration to generate a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

After equilibration, filter the supernatant.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted solution.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Diagram 2: Workflow for Spectroscopic Solubility Determination

Caption: Spectroscopic method workflow.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is crucial for processes like recrystallization.

-

Solvent Polarity: As previously discussed, a solvent with a polarity that matches the solute will generally be a better solvent.

-

pH (in protic solvents): The imidazole ring has a basic nitrogen atom that can be protonated in acidic conditions. This would form a salt, which is expected to be more soluble in polar solvents.

-

Presence of Other Solutes: The presence of other compounds in the solution can either enhance or decrease the solubility of the target compound through various intermolecular interactions.

Conclusion and Future Directions

While direct experimental solubility data for this compound is currently scarce, a comprehensive understanding of its potential solubility behavior can be achieved through the analysis of its molecular structure, comparison with related compounds, and the application of theoretical and experimental methodologies. This guide provides a foundational framework for researchers working with this compound, enabling them to make rational choices for solvent selection.

Future work should focus on the experimental determination of the solubility of this compound in a range of common organic solvents at various temperatures. The determination of its physicochemical properties, such as its melting point, logP, and pKa, would also be invaluable for building more accurate predictive models and for its broader application in scientific research and development.

References

The Imidazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An in-depth technical guide by a Senior Application Scientist.

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as one of medicinal chemistry's most versatile and enduring scaffolds. Its unique physicochemical properties, including its aromaticity, amphoteric nature, and capacity for hydrogen bonding and metal coordination, have established it as a "privileged" structure in drug design. This guide provides an in-depth exploration of the imidazole core, elucidating its fundamental properties and multifaceted roles as a pharmacophore, bioisostere, and catalytic center. Through detailed case studies of blockbuster drugs, we will dissect the structure-activity relationships that govern its biological effects across a wide spectrum of therapeutic areas, from antifungal and antiulcer agents to antihypertensives and anticancer therapies. Furthermore, this document outlines key synthetic strategies, addresses potential liabilities such as metabolic instability and drug-drug interactions, and offers a forward-looking perspective on the future of imidazole-based drug discovery.

The Unique Physicochemical Landscape of the Imidazole Core

The utility of the imidazole nucleus in drug design is not accidental; it is a direct consequence of its distinct electronic and steric properties. Understanding these foundational characteristics is critical to appreciating its role as a versatile molecular building block.

Aromaticity and Electronic Nature

The imidazole ring is an aromatic system, a feature that confers significant planarity and stability. This planarity is often crucial for fitting into the well-defined binding pockets of biological targets. The ring contains six π-electrons, satisfying Hückel's rule for aromaticity. One nitrogen atom (the "pyrrole-type" nitrogen) contributes two electrons to the π-system, while the other (the "pyridine-type" nitrogen) contributes one. This electronic arrangement makes the imidazole ring π-electron rich, enabling it to participate in favorable π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in protein active sites.

Amphoteric Character and pKa

A defining feature of imidazole is its amphoteric nature—it can act as both a weak acid and a weak base. The pyridine-type nitrogen, with its lone pair of electrons in an sp2 hybrid orbital, is basic and can be protonated. The pKa of the conjugate acid, the imidazolium ion, is approximately 7. This means that at physiological pH (around 7.4), the imidazole ring exists in a dynamic equilibrium between its neutral and protonated forms.

This near-neutral pKa is a cornerstone of its biological significance. It allows the imidazole side chain of the amino acid histidine to function as a proton donor or acceptor in the physiological pH range, a critical role in the catalytic mechanism of many enzymes, including chymotrypsin and carbonic anhydrase.

Hydrogen Bonding and Metal Coordination

The imidazole core is an exceptional hydrogen bond donor and acceptor. The pyrrole-type N-H group is a potent hydrogen bond donor, while the pyridine-type nitrogen is an effective hydrogen bond acceptor. This dual capability allows it to form strong and specific interactions with biological targets, anchoring a drug molecule within its binding site.

Furthermore, the pyridine-type nitrogen is an excellent ligand for coordinating with various metal ions, including zinc, copper, and iron. This property is vital for its function in metalloenzymes, where it often serves to position a metal cofactor correctly within the active site. Medicinal chemists have exploited this feature to design potent enzyme inhibitors that target metalloenzymes.

Below is a diagram illustrating the key physicochemical interactions of the imidazole core.

Caption: Key intermolecular interactions of the imidazole scaffold.

The Imidazole Pharmacophore in Drug Action

The term "pharmacophore" refers to the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The imidazole ring is a classic example of a versatile pharmacophore.

Imidazole as a Bioisostere

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of drug design. The imidazole ring is an effective bioisostere for various functional groups, including amides and carboxylic acids. Its ability to maintain key hydrogen bonding interactions while altering properties like metabolic stability or cell permeability makes it an invaluable tool for lead optimization.

Case Study: Cimetidine - The Dawn of Receptor-Targeted Drug Design

The development of Cimetidine (Tagamet), a histamine H2 receptor antagonist for treating peptic ulcers, is a landmark in medicinal chemistry. The imidazole ring of histamine was correctly identified as essential for its agonist activity. The challenge was to design a molecule that retained binding to the H2 receptor but lacked agonist effects.

The breakthrough came from replacing the basic ethylamine side chain of histamine with a longer, polar, but uncharged cyanoguanidine group. The imidazole ring was retained to provide the necessary binding affinity to the H2 receptor. This pioneering work demonstrated how a deep understanding of the imidazole pharmacophore could lead to the rational design of a blockbuster drug.

Case Study: Azole Antifungals - Targeting Metalloenzymes

The azole class of antifungal agents, including drugs like Clotrimazole and Ketoconazole, provides a compelling example of exploiting imidazole's metal-coordinating ability. These drugs target lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This enzyme is a cytochrome P450 (CYP) enzyme containing a heme iron cofactor. The pyridine-type nitrogen of the imidazole ring coordinates tightly to the heme iron atom in the enzyme's active site, potently inhibiting its function and halting ergosterol synthesis.

The workflow for designing an imidazole-based enzyme inhibitor is depicted below.

Caption: A generalized workflow for imidazole-based inhibitor design.

Prominent Imidazole-Containing Drugs: A Therapeutic Overview

The versatility of the imidazole core is evident from the wide range of therapeutic classes it populates. The following table summarizes key examples.

| Drug Name | Therapeutic Class | Mechanism of Action | Role of Imidazole Core |

| Cimetidine | Antiulcer | Histamine H2 receptor antagonist | Mimics histamine to bind the receptor without activating it. |

| Ketoconazole | Antifungal | Inhibits fungal cytochrome P450 14α-demethylase. | Coordinates with the heme iron in the enzyme's active site. |

| Losartan | Antihypertensive | Angiotensin II receptor blocker (ARB) | Acts as a bioisostere for a carboxylic acid or tetrazole, contributing to receptor binding. |

| Clotrimazole | Antifungal | Inhibits the synthesis of ergosterol. | Binds to the heme iron of lanosterol 14α-demethylase. |

| Dacarbazine | Anticancer | Alkylating agent; requires metabolic activation. | The imidazole ring is part of the prodrug structure which, upon activation, releases a reactive methyldiazonium ion. |

| Ondansetron | Antiemetic | Selective 5-HT3 receptor antagonist | Forms a key part of the pharmacophore responsible for high-affinity binding to the serotonin receptor. |

Synthetic Approaches: The Debus-Radziszewski Synthesis

The construction of the imidazole ring is a well-established field in organic chemistry. One of the most fundamental methods is the Debus-Radziszewski synthesis, first reported in the 19th century. This reaction involves a three-component condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.

Representative Protocol: Synthesis of a 2,4,5-Trisubstituted Imidazole